N'-(2-ethoxyphenyl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide

Catalog No.
S6782336
CAS No.
941934-12-9
M.F
C26H29N3O4
M. Wt
447.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-(2-ethoxyphenyl)-N-[2-(morpholin-4-yl)-2-(napht...

CAS Number

941934-12-9

Product Name

N'-(2-ethoxyphenyl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide

IUPAC Name

N'-(2-ethoxyphenyl)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide

Molecular Formula

C26H29N3O4

Molecular Weight

447.5 g/mol

InChI

InChI=1S/C26H29N3O4/c1-2-33-24-13-6-5-12-22(24)28-26(31)25(30)27-18-23(29-14-16-32-17-15-29)21-11-7-9-19-8-3-4-10-20(19)21/h3-13,23H,2,14-18H2,1H3,(H,27,30)(H,28,31)

InChI Key

CFBQSBGPNWQJHT-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4

N'-(2-ethoxyphenyl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide is an organic compound classified as a diacyldiamide, characterized by the presence of two amide bonds linked by an ethane chain. Its molecular formula is C22H28N2O2C_{22}H_{28}N_{2}O_{2}, and it features a complex structure that includes an ethoxyphenyl group, a morpholinyl moiety, and a naphthalenyl group. This compound exhibits structural attributes that suggest potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

There is no scientific research available on the specific mechanism of action of this compound.

  • Amides can be mild irritants to the skin and eyes.
  • Aromatic hydrocarbons can have various health effects depending on the specific structure, but carcinogenicity is a potential concern [].

The compound's reactivity primarily involves the amide functional groups, which can participate in hydrolysis and condensation reactions. Under acidic or basic conditions, the amide bonds may hydrolyze to yield corresponding carboxylic acids and amines. Additionally, the presence of the morpholine ring allows for nucleophilic substitutions, particularly at the nitrogen atom, which can lead to the formation of various derivatives with altered biological properties.

Synthesis of N'-(2-ethoxyphenyl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide can be achieved through multi-step organic synthesis techniques:

  • Formation of Amide Bonds: The initial step typically involves the reaction of 2-ethoxyphenylamine with an appropriate acyl chloride or anhydride to form the corresponding amide.
  • Introduction of Morpholine: The morpholine moiety can be introduced through a nucleophilic substitution reaction involving morpholine and an activated halide derivative of the naphthalene component.
  • Final Coupling: The final product is obtained by coupling the intermediate amides through standard peptide coupling reagents such as carbodiimides.

This compound may have applications in drug development due to its potential biological activities. It can serve as a lead compound for designing new pharmaceuticals targeting specific diseases, particularly those involving bacterial infections or cancer. Additionally, its unique structural characteristics may allow for further modifications to enhance efficacy or reduce toxicity.

Interaction studies involving N'-(2-ethoxyphenyl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide could focus on its binding affinity to various biological targets. Techniques such as surface plasmon resonance or isothermal titration calorimetry could be employed to assess the interactions with proteins or enzymes relevant to its proposed therapeutic applications.

Several compounds share structural similarities with N'-(2-ethoxyphenyl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide, including:

Compound NameStructureNotable Features
1-(4-Ethoxyphenyl)-5-[4-(4-morpholinyl)anilino]methylidene]-1,3-diazinane-2,4-dioneStructureContains diazinane core; potential for similar biological activity.
N-[2-(Morpholin-4-yl)phenyl]-2-(2-nitrophenoxy)acetamideStructureFeatures nitrophenoxy group; known for anticancer properties.
4-Ethoxy-N-(2-morpholin-4-ium-4-ylethyl)naphthalene-1-sulfonamideStructureSulfonamide group enhances solubility; potential antibacterial activity.

Uniqueness

The uniqueness of N'-(2-ethoxyphenyl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide lies in its specific combination of functional groups and molecular architecture that may confer distinct pharmacological properties compared to similar compounds. The incorporation of both ethoxy and naphthalene components provides a versatile platform for further chemical modifications aimed at optimizing therapeutic effects.

XLogP3

3.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

447.21580641 g/mol

Monoisotopic Mass

447.21580641 g/mol

Heavy Atom Count

33

Dates

Last modified: 11-23-2023

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